N-acetylprop-2-enamide

Description

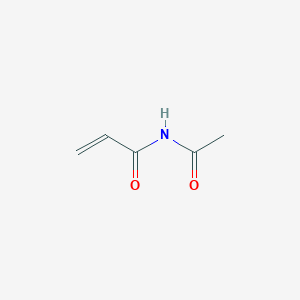

Structure

3D Structure

Properties

IUPAC Name |

N-acetylprop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7NO2/c1-3-5(8)6-4(2)7/h3H,1H2,2H3,(H,6,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUSRUYULUAYXIP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(=O)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10308660 | |

| Record name | N-Acetylprop-2-enamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10308660 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

113.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1432-45-7 | |

| Record name | N-Acetyl-2-propenamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1432-45-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 206297 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001432457 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC206297 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=206297 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-Acetylprop-2-enamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10308660 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Reaction Mechanisms of N Acetylprop 2 Enamide Scaffolds

Nucleophilic and Electrophilic Reactivity of the Enamide Moiety

The enamide moiety in N-acetylprop-2-enamide possesses a rich and varied reactivity, enabling it to react with both electron-deficient and electron-rich species. This dual reactivity is a direct consequence of the electronic interplay between the nitrogen lone pair, the amide carbonyl group, and the carbon-carbon double bond.

Resonance Delocalization and its Impact on Reactivity

The reactivity of the enamide system is fundamentally influenced by resonance delocalization. The lone pair of electrons on the nitrogen atom can be delocalized into the π-system of the carbon-carbon double bond and the carbonyl group. This delocalization can be represented by several resonance structures, which illustrate the distribution of electron density across the molecule.

This electron delocalization has a profound impact on the reactivity of this compound. The resonance structures indicate an increase in electron density at the β-carbon of the double bond, making it susceptible to attack by electrophiles. Conversely, the α-carbon and the carbonyl carbon are rendered more electrophilic. The N-acetyl group, being an electron-withdrawing group, further enhances the electrophilicity of the β-carbon, making the molecule a particularly effective Michael acceptor. This electrophilic character at the β-carbon is a key feature of the reactivity of α,β-unsaturated carbonyl compounds.

Addition Reactions to the Carbon-Carbon Double Bond

The polarized nature of the carbon-carbon double bond in this compound makes it highly susceptible to a variety of addition reactions, most notably Michael additions and cycloaddition reactions.

Michael Additions and Conjugate Additions

This compound is an excellent Michael acceptor, readily undergoing conjugate addition of a wide range of nucleophiles to the β-carbon. This reaction is a cornerstone of its chemical reactivity and is widely utilized in synthetic chemistry. The driving force for this reaction is the formation of a more stable enolate intermediate, which is subsequently protonated.

A prominent example of this reactivity is the addition of thiols. The thiol-Michael addition to dehydroalanine derivatives is a highly efficient and often stereoselective reaction. This reaction proceeds readily under mild conditions and is a key method for the synthesis of cysteine derivatives and for the modification of peptides and proteins containing dehydroalanine residues.

| Nucleophile | Catalyst/Conditions | Product Type | Yield | Reference |

|---|---|---|---|---|

| tri-O-acetyl-2-acetamido-2-deoxy-1-thio-α-D-galactopyranose | DBU or TEA, Room Temperature | S-Glycosyl-L-cysteine derivative | High | (Bifunctional Chiral Dehydroalanines for Peptide Coupling and Stereoselective S-Michael Addition | Organic Letters - ACS Publications, 2022) |

| Various C-nucleophiles (anionic and radical) | Photoredox catalyst, Room Temperature | Carbon-β-substituted unnatural α-amino acids | High | (Towards Enantiomerically Pure Unnatural α-Amino Acids via Photoredox Catalytic 1,4-Additions to a Chiral Dehydroalanine | The Journal of Organic Chemistry - ACS Publications, 2022) |

Cycloaddition Reactions

The carbon-carbon double bond of this compound can also participate in cycloaddition reactions, most notably as a dienophile in [4+2] cycloadditions, such as the Diels-Alder reaction. The electron-withdrawing nature of the N-acetyl group activates the double bond, making it a good reaction partner for electron-rich dienes. These reactions provide a powerful method for the construction of complex cyclic amino acid derivatives.

The stereoselectivity of these reactions can often be controlled, leading to the formation of specific stereoisomers. This has been demonstrated in the reaction of N-acyl dehydroalanine esters with substituted dienes.

| Diene | Dienophile | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| 1-Trimethylsilyloxycyclohexa-1,3-diene | N-acyl dehydroalanine esters | Thermal | 2-Amino-1-trimethylsilyloxybicyclo[2.2.2]oct-5-ene-2-carboxylate derivatives | Moderate to good | (Studies Directed Towards the Total Synthesis of Anticapsin and Related Compounds. II. Diels-Alder Addition of N-Acyl Dehydroalanine Esters to 1-Trimethylsilyloxycyclohexa-1,3-diene - ResearchGate, 2025) |

Reactions at the Amide Nitrogen Center

The reactivity at the amide nitrogen center of this compound is significantly attenuated compared to that of a typical saturated amide. The delocalization of the nitrogen's lone pair of electrons into the conjugated π-system reduces its nucleophilicity and basicity. Consequently, reactions that typically occur at the nitrogen of amides, such as N-alkylation or acylation, are less favorable for this compound under standard conditions.

The primary reaction involving the amide nitrogen is hydrolysis, which leads to the cleavage of the amide bond to form acetic acid and prop-2-enamide. This reaction typically requires acidic or basic conditions and elevated temperatures, as is characteristic for the hydrolysis of amides. However, there is a lack of reported specific and unique reactions that occur selectively at the amide nitrogen of this compound under non-hydrolytic conditions in the surveyed literature. The electronic structure of the molecule favors reactions at the carbon-carbon double bond, making the amide nitrogen a relatively inert center in the context of many organic transformations.

N-Alkylation and N-Acylation Pathways

The nitrogen atom in the this compound scaffold is part of an amide group, which generally renders it less nucleophilic than a free amine due to the delocalization of the nitrogen lone pair into the adjacent carbonyl group. Consequently, direct N-alkylation and N-acylation require specific activation strategies.

N-Alkylation: Direct alkylation of the amide nitrogen is challenging. Typically, the amide must first be deprotonated with a strong base to form the corresponding amidate anion, which is a much stronger nucleophile. However, this can be complicated by competing reactions at other sites. A common strategy for N-alkylation of amides involves using alcohols in the presence of a suitable catalyst. Alternatively, phase-transfer catalysis under microwave irradiation has been shown to facilitate the N-alkylation of N-substituted amides and lactams using alkyl halides. mdpi.com

N-Acylation: N-acylation introduces a second acyl group onto the nitrogen, forming an imide. This transformation is a powerful tool for protecting amino groups or for activating them for further chemical modifications. acs.org The reaction typically proceeds via the nucleophilic attack of the amide nitrogen on an acylating agent such as an acyl chloride or anhydride. For less reactive amides, coupling reagents can be employed to facilitate the reaction. acs.orgbath.ac.uk Electrochemical methods have also been developed for the N-acylation of amines with carboxylic acids under mild, aqueous conditions, representing a sustainable approach to amide synthesis. Furthermore, rhodium(III)-catalyzed amidation of enamide C-H bonds with isocyanates provides a direct route to β-enamine amides. acs.orgacs.org

Hydrolysis and Derivatization Mechanisms

Hydrolysis: this compound, as an enamide, is susceptible to hydrolysis, particularly under acidic conditions, to yield a carbonyl compound (acetaldehyde in this case) and acetamide. The mechanism of enamine hydrolysis typically begins with the protonation of the β-carbon of the double bond. chemistrysteps.comyoutube.com This creates an iminium ion intermediate. Water then acts as a nucleophile, attacking the electrophilic carbon of the iminium ion. A series of proton transfers follows, ultimately leading to the expulsion of the amine (or amide) and the formation of a ketone or aldehyde. chemistrysteps.comyoutube.comyoutube.com While enamides are generally more stable to hydrolysis than enamines, the reaction can be driven to completion with excess water and acid catalysis. acs.org Amide hydrolysis, which cleaves the N-acetyl group, can also occur under more stringent acidic or basic conditions, breaking the bond between the carbonyl carbon and the nitrogen to form acetic acid and an amine. allen.in

Derivatization: The this compound scaffold can be modified at both the alkene and amide functionalities.

Alkene Derivatization: The double bond can undergo a variety of addition reactions. For example, hydrofunctionalization reactions, catalyzed by transition metals, can introduce a range of functional groups across the double bond. acs.org Silylation, the addition of a silicon-containing group, can be used to increase thermal and chemical stability. libretexts.org

Amide Derivatization: The active hydrogen on the amide nitrogen can be targeted for derivatization. Acylation, as discussed previously, forms esters, thioesters, and amides by reacting with carboxylic acids or their derivatives. libretexts.org This process is fundamental in creating more complex molecular architectures.

Catalytic Transformations Involving Enamides

Enamides, including this compound, are versatile substrates in a wide array of catalytic transformations, providing access to complex nitrogen-containing molecules. acs.org

Transition metal catalysis has emerged as a cornerstone for the functionalization of enamides. Various metals, including palladium, rhodium, ruthenium, copper, and nickel, have been employed to catalyze a range of reactions. These transformations include hydrofunctionalization, difunctionalization, and C-H activation. acs.org For instance, palladium-catalyzed asymmetric hydrogenation of enamines has been used to synthesize chiral cyclic sultams. dicp.ac.cn Late transition metals are particularly effective in catalyzing hydroamination and hydroamidation reactions, which involve the addition of an N-H bond across a C-C multiple bond. acs.orgresearchgate.netnih.govacs.org These reactions benefit from high atom economy and utilize readily available starting materials. acs.org

One of the most significant applications of this compound and related enamides is in the synthesis of chiral amines. Chiral amines are crucial structural components in a vast number of pharmaceuticals, natural products, and agrochemicals. nih.govnih.govacs.org Asymmetric hydrogenation of the enamide double bond is a highly efficient and atom-economical method for producing enantiomerically enriched amines. nih.govacs.org

This transformation has been extensively studied using various transition metal catalysts, including those based on rhodium, iridium, and palladium, paired with chiral ligands. dicp.ac.cnnih.gov The choice of metal and ligand is critical for achieving high enantioselectivity. For example, iridium complexes have been successfully used in the asymmetric hydrogenation of imines to produce chiral amines. acs.org More recently, organocatalysis has emerged as a complementary, metal-free approach. Chiral Brønsted acids, such as chiral phosphoric acids, have been shown to catalyze the highly enantioselective hydrogenation of enamides using Hantzsch esters as the hydrogen source. nih.gov This method is attractive due to its environmentally benign nature. nih.gov The development of these asymmetric catalytic methods has provided powerful tools for the synthesis of valuable chiral building blocks from simple enamide precursors. nih.govnih.govacs.org

Computational Chemistry and Theoretical Investigations of N Acetylprop 2 Enamide

Electronic Structure Theory and Quantum Chemical Calculations

Electronic structure theory and quantum chemical calculations are fundamental to understanding the intrinsic properties of N-acetylprop-2-enamide. These methods are used to determine the molecule's geometry, electronic distribution, and energetics.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. It provides a good balance between accuracy and computational cost, making it suitable for studying systems like this compound. DFT calculations can be employed to optimize the molecular geometry, predict vibrational frequencies, and determine thermodynamic properties.

For instance, in studies of related enamide systems, DFT calculations have been utilized to determine optimized molecular structures and to calculate Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. The energy gap between HOMO and LUMO is a crucial parameter for determining molecular reactivity. A smaller HOMO-LUMO gap generally indicates a more reactive molecule. In a study on pro-chiral 2-acetyl-N-aryl-2-(prop-2-yn-1-yl)pent-4-enamide derivatives, DFT calculations revealed that a smaller HOMO-LUMO gap in a transition state suggested a more electronically favorable reaction pathway nih.gov.

Furthermore, DFT can be used to analyze the electrostatic potential (ESP) surface, which helps in identifying the electron-rich and electron-poor regions of a molecule, thereby predicting sites for nucleophilic and electrophilic attack.

Table 1: Representative Data from DFT Calculations on a Related Enamide System

| Property | Value | Significance |

| HOMO-LUMO Gap | 2.65 eV | Indicates chemical reactivity |

| Gibbs Free Energy of Formation | -21.54 kcal/mol | Shows thermodynamic stability of the product |

| Activation Barrier | 21.40 kcal/mol | Energy required to initiate the reaction |

This table presents illustrative data from a study on a related enamide derivative to demonstrate the types of parameters obtained from DFT calculations. nih.gov

Ab initio methods are quantum chemical calculations based on first principles, without the use of empirical parameters. These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC), can provide highly accurate results, though often at a higher computational cost than DFT.

Reaction Mechanism Elucidation through Computational Methods

Computational methods are invaluable for elucidating the detailed mechanisms of chemical reactions involving enamides. They allow for the characterization of transient species like transition states and the mapping of the entire reaction pathway.

A key aspect of understanding a reaction mechanism is the identification and characterization of the transition state (TS), which is the highest energy point along the reaction coordinate. Computational methods can be used to locate the geometry of the TS and calculate its energy, which corresponds to the activation energy of the reaction.

Intrinsic Reaction Coordinate (IRC) analysis is then performed to confirm that the located transition state connects the reactants and products. An IRC calculation follows the reaction path downhill from the transition state in both forward and reverse directions, thus mapping out the minimum energy path. This analysis provides a detailed picture of the geometric changes that occur during the reaction. For example, in the synthesis of pro-chiral 2-acetyl-N-aryl-2-(prop-2-yn-1-yl)pent-4-enamide derivatives, IRC analysis was used to validate the reaction mechanism, which involved a nucleophilic attack at a carbon center nih.gov.

Many reactions involving enamides can lead to the formation of multiple products (regioisomers or stereoisomers). Computational chemistry can be a powerful tool to predict and explain the observed selectivity. By calculating the activation energies for the different possible reaction pathways, the most favorable pathway, and therefore the major product, can be determined.

For instance, in the reaction of β-isoxazolyl- and β-imidazolyl enamines with nitrile oxides, DFT calculations showed that the observed stereoselectivity was driven by the higher stability of the E-isomer of the starting enamide. The regioselectivity, on the other hand, was controlled by better orbital overlap in the transition state leading to the experimentally observed product nih.gov. These computational insights are crucial for designing synthetic strategies that favor the formation of a desired isomer.

Molecular Modeling and Conformational Analysis

Molecular modeling encompasses a range of computational techniques used to represent and simulate the behavior of molecules. For a flexible molecule like this compound, which can adopt various spatial arrangements of its atoms, conformational analysis is particularly important.

Prediction of Molecular Geometry and Hybridization States

Theoretical calculations reveal that the acrylamide (B121943) molecule is planar in its ground state. The potential energy surface of acrylamide indicates two non-equivalent minima, with the global minimum featuring a planar structure where the double bonds are in a syn orientation unibo.it. This planarity suggests significant delocalization of π-electrons across the molecule.

The predicted bond lengths and angles for the core atoms of an acrylamide-like structure are detailed in the interactive data table below. These values are derived from computational studies on acrylamide and serve as a close approximation for this compound.

| Parameter | Atom 1 | Atom 2 | Atom 3 | Predicted Value |

|---|---|---|---|---|

| Bond Length | C1 (vinyl) | C2 (vinyl) | - | ~1.34 Å |

| Bond Length | C2 (vinyl) | C3 (carbonyl) | - | ~1.48 Å |

| Bond Length | C3 (carbonyl) | O (carbonyl) | - | ~1.23 Å |

| Bond Length | C3 (carbonyl) | N (amide) | - | ~1.36 Å |

| Bond Angle | H | C1 (vinyl) | C2 (vinyl) | ~121° |

| Bond Angle | C1 (vinyl) | C2 (vinyl) | C3 (carbonyl) | ~122° |

| Bond Angle | C2 (vinyl) | C3 (carbonyl) | O (carbonyl) | ~122° |

| Bond Angle | C2 (vinyl) | C3 (carbonyl) | N (amide) | ~116° |

| Bond Angle | O (carbonyl) | C3 (carbonyl) | N (amide) | ~122° |

The hybridization states of the atoms in this compound can be inferred from its predicted geometry.

| Atom | Predicted Hybridization |

|---|---|

| C1 (vinyl) | sp² |

| C2 (vinyl) | sp² |

| C3 (carbonyl) | sp² |

| O (carbonyl) | sp² |

| N (amide) | sp² |

| C (acetyl) | sp² |

| O (acetyl) | sp² |

| C (methyl) | sp³ |

The sp² hybridization of the carbon and nitrogen atoms in the vinyl and amide groups, as well as the carbonyl oxygen, is consistent with the planar structure and the presence of double bonds and lone pairs involved in resonance. The methyl carbon of the acetyl group is predicted to have sp³ hybridization, typical for a saturated carbon atom.

Structure-Reactivity Relationship Prediction

The electronic structure of this compound is key to understanding its chemical reactivity. The presence of the acrylamide functional group, a known electrophilic "warhead," makes it susceptible to nucleophilic attack. Computational studies on related acrylamides, such as N-phenylacrylamide, have provided detailed mechanistic insights into these reactions.

The reactivity of the acrylamide moiety is largely dictated by the polarization of the C=C double bond due to the electron-withdrawing nature of the adjacent amide group. This creates an electron-deficient β-carbon, which is the primary site for nucleophilic attack, such as the addition of thiols. Kinetic and computational studies on the reaction of N-phenylacrylamide with thiols are consistent with a rate-limiting nucleophilic attack, followed by rapid protonation of the resulting enolate rsc.org.

The transition state for such a reaction, as determined by computational modeling, provides valuable information about the structure-reactivity relationship. These models help in understanding how substituents on the nitrogen or the vinyl group can influence the reaction rate by altering the electronic properties of the molecule.

While specific quantitative structure-activity relationship (QSAR) models for this compound are not detailed in the available literature, the principles derived from studies on similar compounds suggest that its reactivity can be finely tuned by modifications to its chemical structure.

Polymer Science and Materials Applications of N Acetylprop 2 Enamide and Its Derivatives

Monomer Properties and Polymerization Behavior

The polymerization of N-acetylprop-2-enamide is influenced by its molecular structure, which includes a vinyl group susceptible to radical attack and an amide group that affects its reactivity and the properties of the resulting polymer.

Radical Polymerization of N-Acylacrylamides

Radical polymerization is a fundamental method for synthesizing polymers from vinyl monomers like N-acylacrylamides. youtube.com The process involves three main stages: initiation, propagation, and termination. youtube.com Initiation begins with the generation of free radicals, which can be achieved through thermal or photochemical means, or by using chemical initiators. youtube.com These radicals then react with monomer molecules to create a new radical, which in turn reacts with other monomers to propagate the polymer chain. youtube.com Termination occurs when two radicals combine or through disproportionation, ending the chain growth. youtube.com

One of the key advantages of radical polymerization is its tolerance for a variety of functional groups, including the polar amide groups present in N-acylacrylamides. cmu.edu This allows for the polymerization of a wide range of monomers without the need for protecting groups. cmu.edu However, traditional radical polymerization offers limited control over the polymer's molecular weight and structure, often resulting in polymers with broad molecular weight distributions. cmu.edu

Recent advancements have focused on developing controlled radical polymerization techniques to overcome these limitations. For instance, the use of specific catalysts and initiating systems can help regulate the polymerization process, leading to polymers with more uniform chain lengths and defined architectures. cmu.edu

Controlled/Living Polymerization Techniques

Controlled/living polymerization methods offer precise control over the polymerization process, enabling the synthesis of polymers with well-defined molecular weights, narrow molecular weight distributions, and complex architectures. cmu.edu These techniques are particularly valuable for creating advanced materials with tailored properties.

Several controlled/living polymerization techniques have been applied to N-acylacrylamides, including Atom Transfer Radical Polymerization (ATRP), Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, and Nitroxide-Mediated Polymerization (NMP).

Atom Transfer Radical Polymerization (ATRP) is a widely used method that involves the reversible activation and deactivation of dormant polymer chains by a transition metal catalyst. cmu.edu While ATRP has been successfully used for various monomers, its application to N,N-dimethylacrylamide has been challenging, with studies showing that it often leads to uncontrolled polymerization due to the stabilization of the radical by the amide group. cmu.edu

Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is another powerful technique that allows for the synthesis of well-defined polymers. It involves the use of a chain transfer agent to control the polymerization process. This method has been successfully applied to the polymerization of acrylamide-based monomers, yielding polymers with controlled molecular weights and narrow polydispersity.

The table below summarizes the different polymerization techniques used for N-acylacrylamides and their key features.

| Polymerization Technique | Key Features | Advantages | Challenges |

| Radical Polymerization | Simple, tolerant to functional groups | Wide applicability, robust | Poor control over polymer structure |

| ATRP | Controlled polymerization, well-defined polymers | Precise control over molecular weight | Can be sensitive to impurities, challenging for some acrylamides |

| RAFT | Versatile, applicable to a wide range of monomers | Good control over polymer architecture | Requires a chain transfer agent, can be complex |

| NMP | Controlled polymerization, metal-free | Avoids metal contamination | Can require high temperatures, limited monomer scope |

Synthesis and Characterization of this compound-based Polymers

The synthesis of polymers based on this compound can result in both homopolymers, composed of repeating this compound units, and copolymers, where this compound is combined with other monomers.

Homopolymers and Copolymers

Homopolymers of this compound are synthesized by the polymerization of the monomer in the absence of other co-monomers. These polymers are known for their hydrophilicity and potential for hydrogen bonding, which influences their solubility and thermal properties. The synthesis of hydrophilic homopolymers of acrylamides can be achieved through techniques like Cu(0)-mediated reversible deactivation radical polymerization, which allows for controlled polymerization in aqueous solutions. nih.govmdpi.com

Copolymers are created by polymerizing this compound with one or more different monomers. This approach allows for the creation of materials with a wide range of properties, as the characteristics of the copolymer can be tuned by adjusting the ratio and type of co-monomers used. For example, copolymerizing this compound with a hydrophobic monomer can result in an amphiphilic copolymer with applications in drug delivery and surface modification. The synthesis of copolymers based on N,N-dimethyl acrylamide (B121943) and acrylic acid has been reported, with the resulting hydrogels showing potential as antibacterial materials. mdpi.comnih.gov

The reactivity ratios of the monomers in a copolymerization reaction are crucial for determining the final composition and structure of the copolymer. sphinxsai.com These ratios can be calculated using various methods, such as the Fineman-Ross and Kelen-Tudos methods. nih.gov

Structural Features of Enamide-Containing Polymers

The presence of the enamide group in the polymer structure imparts several key features. The amide group is polar and capable of forming hydrogen bonds, which can significantly affect the polymer's solubility, thermal stability, and mechanical properties. researchgate.net The presence of both hydrophobic and hydrophilic groups in polymers like Poly-N-Isopropyl Acrylamide (PNIPAM) gives them temperature-responsive characteristics. researchgate.net

Functional Polymeric Materials

The unique properties of this compound-based polymers make them suitable for a variety of applications as functional materials. These materials can be designed to respond to external stimuli, such as temperature and pH, making them "smart" materials with potential uses in advanced technologies. scispace.comresearchgate.net

Biomedical Applications: The biocompatibility and hydrophilicity of these polymers make them attractive for use in drug delivery systems, tissue engineering, and as coatings for medical devices. nih.govnih.gov For instance, hydrogels based on acrylamide and acrylic acid have been investigated for their potential in controlled drug release. mdpi.com

Industrial Applications: In industrial settings, these polymers can be used as thickeners, flocculants, and adhesives. chemicalbook.com Their ability to modify the rheological properties of solutions makes them valuable in a range of formulations. Copolymers based on acrylamide are also used in enhanced oil recovery processes. researchgate.net

Role as Functionalized Monomers in Specialty Polymers

This compound and its derivatives are valuable as functionalized monomers in the synthesis of specialty polymers. The presence of the acetyl group and the amide linkage imparts specific properties to the resulting polymers, such as hydrophilicity, hydrogen bonding capabilities, and potential for post-polymerization modification. These characteristics make them suitable for incorporation into a variety of polymer backbones to tailor the final properties of the material for specific applications.

The incorporation of amide-functional monomers, such as derivatives of this compound, can enhance the performance of coating compositions. For example, polymers containing amide functionalities can be used in both waterborne and solventborne coatings to improve resistance to acid etching, a desirable property in automotive finishes. The amide groups can participate in crosslinking reactions with agents like aminoplasts, leading to durable and resistant networks.

While specific data on the homopolymerization of this compound is not extensively detailed in readily available literature, the behavior of structurally similar N-substituted acrylamides provides insights into their polymerization characteristics. For instance, N-octylprop-2-enamide has been identified as a monomer for methacrylic acid copolymers, where it contributes to the formation of stable, film-forming polymers. The nature of the N-substituent can influence the polymer's viscosity and optical properties.

The synthesis of copolymers using this compound or its derivatives allows for the creation of materials with a wide range of properties. By copolymerizing with other ethylenically unsaturated monomers, the resulting polymer's characteristics, such as solubility, thermal stability, and mechanical strength, can be precisely controlled.

Application in Molecularly Imprinted Polymers (MIPs)

Molecularly Imprinted Polymers (MIPs) are synthetic polymers engineered to have specific recognition sites for a target molecule. This compound derivatives have been utilized as functional monomers in the fabrication of MIPs due to their ability to form specific interactions, such as hydrogen bonds, with template molecules.

In a notable application, N-(2-arylethyl)-2-methylprop-2-enamides, which are structurally related to this compound, have been synthesized and used as functionalized templates for creating MIPs. These monomers are copolymerized with a crosslinker, such as divinylbenzene, in the presence of a template molecule. After polymerization, the template is removed, leaving behind cavities that are complementary in shape and functionality to the template.

An exemplary study demonstrated the synthesis of MIPs using N-(2-(4-bromophenyl)ethyl)-2-methylprop-2-enamide as the functional monomer. The resulting polymer exhibited a high affinity for the target biomolecules tyramine (B21549) and L-norepinephrine. The imprinting factors, which represent the ratio of binding affinity of the MIP to that of a non-imprinted polymer (NIP), were found to be 2.47 for tyramine and 2.50 for L-norepinephrine, indicating successful imprinting.

The general process for creating these MIPs involves the following steps:

Synthesis of the functional monomer: An N-substituted prop-2-enamide is synthesized to include a structural analogue of the target molecule.

Pre-polymerization complex formation: The functional monomer and the template molecule interact in a solvent.

Polymerization: A crosslinking monomer and a radical initiator are added, and polymerization is initiated, typically by heat or UV radiation.

Template removal: The template molecule is extracted from the polymer matrix, leaving behind specific recognition sites.

The selection of the functional monomer is critical to the performance of the MIP, as it dictates the nature and strength of the interactions with the template molecule, and consequently, the selectivity and affinity of the imprinted polymer.

Advanced Polymeric Architectures and Composites

While specific examples of this compound in advanced polymeric architectures are not extensively documented, the functional groups present in this monomer make it a candidate for creating complex structures such as core-shell polymers and interpenetrating polymer networks (IPNs). The amide group can participate in hydrogen bonding and other non-covalent interactions, which are crucial for the self-assembly and stabilization of these architectures.

Core-Shell Polymers: In a core-shell architecture, one type of polymer forms a core, which is then encapsulated by a shell of another polymer. If this compound were to be used, it could potentially be polymerized to form either the core or the shell, depending on the desired properties. For instance, a hydrophilic shell of poly(this compound) could be grafted onto a hydrophobic core to create amphiphilic core-shell nanoparticles. These structures are of interest for applications in drug delivery and as nanoreactors.

Interpenetrating Polymer Networks (IPNs): IPNs are composed of two or more polymer networks that are at least partially interlaced on a molecular scale but not covalently bonded to each other. The synthesis of an IPN typically involves swelling a pre-existing polymer network with a second monomer and initiator, followed by in-situ polymerization and crosslinking. The hydrogen bonding capability of this compound could contribute to the miscibility and interaction between the networks in an IPN, potentially leading to materials with enhanced mechanical properties or novel responsive behaviors.

The following table summarizes the key components and their roles in the synthesis of MIPs using this compound derivatives:

| Component | Example | Role |

| Functional Monomer | N-(2-(4-bromophenyl)ethyl)-2-methylprop-2-enamide | Forms specific interactions with the template molecule. |

| Crosslinker | Divinylbenzene | Creates a rigid, porous polymer network. |

| Template Molecule | Tyramine, L-norepinephrine | Directs the formation of specific recognition sites. |

| Initiator | 1,1′-Azobis(cyclohexanecarbonitrile) | Initiates the radical polymerization process. |

| Solvent (Porogen) | Toluene | Controls the morphology of the resulting polymer. |

Q & A

Basic Research Questions

Q. What spectroscopic and chromatographic methods are recommended for characterizing N-acetylprop-2-enamide in synthetic chemistry research?

- Methodological Answer : Use a combination of nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm molecular structure, infrared (IR) spectroscopy to identify functional groups (e.g., amide C=O stretch), and high-performance liquid chromatography (HPLC) for purity assessment. For quantitative analysis, employ mass spectrometry (MS) coupled with liquid chromatography (LC-MS) to detect trace impurities. Ensure solvent compatibility (e.g., deuterated solvents for NMR) and calibration with reference standards .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer : Follow OSHA guidelines for handling acrylamide derivatives: use fume hoods to avoid inhalation, wear nitrile gloves and lab coats to prevent dermal exposure, and store the compound in airtight containers under inert gas. Conduct a risk assessment for acute toxicity and neurotoxicity, and include emergency protocols for spills (e.g., neutralization with sodium bicarbonate). Document material safety data sheets (MSDS) with emphasis on acute exposure limits and disposal regulations .

Q. How should researchers design reproducible synthesis protocols for this compound?

- Methodological Answer : Optimize reaction conditions (e.g., solvent polarity, temperature, and catalyst loading) using design of experiments (DoE) frameworks. Validate reaction progress via thin-layer chromatography (TLC) or in-situ IR. Include controls for side reactions (e.g., Michael addition suppression by adjusting pH) and characterize intermediates rigorously. Publish detailed synthetic workflows with stepwise yields and spectroscopic validation to ensure reproducibility .

Advanced Research Questions

Q. How can hydrogen bonding patterns in this compound crystals be systematically analyzed using graph set theory?

- Methodological Answer : Perform single-crystal X-ray diffraction (SCXRD) to resolve the crystal structure. Use graph set notation (e.g., Etter’s formalism) to classify hydrogen bond motifs (e.g., chains, rings) by donor-acceptor distances and angles. Compare with databases like the Cambridge Structural Database (CSD) to identify polymorphism trends. Apply computational tools (e.g., Mercury Software) to visualize and quantify intermolecular interactions .

Q. What strategies resolve contradictions in crystallographic data during this compound structure determination using SHELX programs?

- Methodological Answer : For ambiguous electron density maps, employ dual-space refinement in SHELXD and SHELXE. Validate hydrogen atom positions via difference Fourier analysis and constrain isotropic displacement parameters. Address twinning or disorder by partitioning the model into independent components. Cross-validate results with spectroscopic data (e.g., NMR coupling constants) to resolve stereochemical discrepancies .

Q. How can computational chemistry predict this compound’s reactivity and guide experimental design?

- Methodological Answer : Use density functional theory (DFT) to calculate frontier molecular orbitals (HOMO/LUMO) and predict nucleophilic/electrophilic sites. Simulate reaction pathways (e.g., amide hydrolysis) using transition state theory in Gaussian or ORCA. Validate predictions with kinetic experiments (e.g., UV-Vis monitoring of reaction rates). Integrate molecular dynamics (MD) simulations to study solvent effects on reactivity .

Data Analysis & Experimental Design

Q. What statistical frameworks are suitable for analyzing contradictory biological activity data for this compound derivatives?

- Methodological Answer : Apply multivariate analysis (e.g., PCA or PLS regression) to correlate structural descriptors (e.g., logP, steric parameters) with bioactivity. Use Bayesian inference to quantify uncertainty in dose-response curves. Address outliers via Grubbs’ test and replicate experiments under standardized conditions. Publish raw datasets with metadata to enable meta-analyses .

Q. How should researchers optimize crystallization conditions for this compound to study polymorphic forms?

- Methodological Answer : Screen solvents (polar vs. nonpolar) and cooling rates using high-throughput crystallization plates. Monitor nucleation kinetics via dynamic light scattering (DLS). Characterize polymorphs via powder X-ray diffraction (PXRD) and thermal analysis (DSC/TGA). Apply Ostwald’s rule of stages to isolate metastable forms. Document lattice energy calculations (e.g., using PIXEL) to rationalize stability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.